molecular formula C10H15N3O B084175 Guanoxyfen CAS No. 13050-83-4

Guanoxyfen

Cat. No.: B084175
CAS No.: 13050-83-4
M. Wt: 193.25 g/mol
InChI Key: UEIBTMGAIXZRBV-UHFFFAOYSA-N
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Description

Guanoxyfen is a chemical compound with the molecular formula C10H15N3O . It is known for its various applications in scientific research and industry. The compound is also referred to as 2-(3-Phenoxypropyl)guanidine .

Chemical Reactions Analysis

Types of Reactions

Guanoxyfen undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Guanoxyfen has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Guanidine: A compound with similar guanidinium functional groups.

    Phenoxypropylamine: Shares the phenoxypropyl moiety with guanoxyfen.

    Quinoxyfen: Another compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of guanidine and phenoxypropyl groups, which confer distinct chemical and biological properties. Its ability to inhibit vasoconstrictor responses and potentiate the actions of adrenaline and noradrenaline sets it apart from other similar compounds .

Properties

IUPAC Name

2-(3-phenoxypropyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIBTMGAIXZRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156579
Record name Guanoxyfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13050-83-4
Record name Guanoxyfen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanoxyfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANOXYFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03HN50ZAF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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